AZD5248 is a chemical compound recognized for its role as a potent inhibitor of cathepsin C, also known as dipeptidyl peptidase 1. This enzyme plays a significant role in various physiological processes, including immune responses and inflammation. The inhibition of cathepsin C has implications in treating chronic obstructive pulmonary disease and other inflammatory conditions. AZD5248 has garnered attention due to its selectivity and potency, with reported inhibitory concentration values (IC50) of 44 nM for human and 67 nM for rat models .
AZD5248 was developed by AstraZeneca and is part of a broader research initiative aimed at identifying effective inhibitors of dipeptidyl peptidase 1. The compound has been extensively studied in preclinical settings, leading to insights into its mechanism of action and potential therapeutic applications .
The synthesis of AZD5248 involves several key steps that typically include the formation of the core structure through strategic coupling reactions followed by functional group modifications. The synthesis pathway often utilizes readily available starting materials to ensure scalability and efficiency.
The synthetic route generally includes:
AZD5248 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 374.44 g/mol .
The structural analysis reveals:
Crystallographic studies may provide detailed insights into the three-dimensional arrangement of atoms within AZD5248, facilitating understanding of its interaction with cathepsin C .
AZD5248 undergoes specific chemical reactions primarily related to its binding mechanism with cathepsin C. These reactions involve reversible covalent interactions that allow for selective inhibition.
The mechanism by which AZD5248 inhibits cathepsin C typically involves:
Such interactions are critical for understanding both the efficacy and potential off-target effects during therapeutic applications .
The mechanism through which AZD5248 exerts its pharmacological effects involves competitive inhibition of cathepsin C activity. By binding to the active site, it prevents substrate access, thereby inhibiting the enzyme's function.
Studies indicate that AZD5248's binding affinity is significantly higher than that of many other inhibitors, which correlates with its potent biological activity. The kinetic parameters derived from enzymatic assays provide quantitative measures of its effectiveness against cathepsin C .
AZD5248 exhibits several notable physical properties:
Key chemical properties include:
These properties are essential for determining formulation strategies in drug development .
AZD5248 has potential applications in various fields:
Dipeptidyl Peptidase 1 (DPP1), also termed cathepsin C, is a lysosomal cysteine protease essential for activating neutrophil serine proteases (NSPs) including neutrophil elastase, proteinase 3, and cathepsin G. These enzymes undergo post-translational processing within bone marrow promyelocytes, where DPP1 cleaves N-terminal dipeptides from zymogen precursors to generate catalytically active hydrolases [1] [2]. This activation is indispensable for neutrophil maturation and function.
Table 1: Key Biochemical Characteristics of Dipeptidyl Peptidase 1
Property | Characteristics | Functional Significance |
---|---|---|
Enzyme Class | Papain-like cysteine protease | Requires chloride ions for optimal activity below pH 7 [2] |
Quaternary Structure | Homotetramer (dimer of dimers) | Allows simultaneous exposure of all four active sites to substrate [2] |
Catalytic Mechanism | Dipeptidyl aminopeptidase activity | Removes N-terminal dipeptides from serine protease pro-forms [1] |
Activation Requirements | Processed by cathepsin L/S | Proenzyme incapable of autocatalytic activation [2] |
Subcellular Localization | Azurophilic granules | Colocalizes with neutrophil serine protease zymogens [1] |
The pharmacological rationale for DPP1 inhibition stems from the pathological consequences of excessive NSP activity. When neutrophil homeostasis is disrupted, uncontrolled release of activated serine proteases drives extracellular matrix degradation, pro-inflammatory cytokine release, and tissue damage in conditions including bronchiectasis, chronic obstructive pulmonary disease, and rheumatoid arthritis [1] [6]. Crucially, genetic DPP1 deficiency in Papillon-Lefèvre syndrome patients causes minimal immunodeficiency despite near-total ablation of NSP activity, indicating a favorable therapeutic window for pharmacological inhibition [1] [6].
AZD5248 (chemical name: 4-Amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide) is an orally bioavailable, potent inhibitor of DPP1 with an IC₅₀ of 44 nM against the human enzyme [4] [9]. Its molecular architecture features an α-amino acid scaffold incorporating a nitrile electrophile ("warhead") that forms a reversible covalent bond with the catalytic cysteine residue (Cys234) in the DPP1 active site [3] [8]. This binding mechanism effectively blocks the enzyme's ability to process NSP precursors.
Table 2: Comparative Profile of AZD5248 Among DPP1 Inhibitors
Characteristic | AZD5248 | Brensocatib (AZD7986) | GSK2793660 |
---|---|---|---|
Chemical Class | Peptidyl-cyano | Peptidyl-cyano | α,β-unsaturated amide |
Human DPP1 IC₅₀ | 44 nM [4] | 21 nM [7] | 1.2 nM [7] |
Selectivity Profile | High for DPP1 over related cathepsins | Improved selectivity versus elastin | Moderate selectivity |
Key Liability | Aortic binding due to α-amino acid scaffold | Reduced aortic binding (β-amino acid scaffold) [8] | Clinical failure (insufficient NSP inhibition) [7] |
Therapeutic Status | Research compound | Phase III for bronchiectasis | Discontinued in Phase I |
Preclinical studies demonstrate that AZD5248 effectively suppresses NSP activation pathways. In rat models, systemic exposure correlates with reduced NSP activity in bone marrow and blood compartments, confirming target engagement [4] [9]. Quantitative whole-body autoradiography revealed an unexpected liability: selective binding to aortic elastin attributed to structural complementarity between the α-amino acid scaffold and elastin-derived peptide sequences [3] [8]. This finding prompted development of second-generation inhibitors like brensocatib (AZD7986) featuring β-amino acid scaffolds to minimize off-target vascular binding while retaining potent DPP1 inhibition [8].
AZD5248 has provided critical insights into protease-mediated lung destruction mechanisms, particularly in chronic obstructive pulmonary disease. The compound's ability to suppress multiple NSPs simultaneously makes it an invaluable tool for dissecting the relative contributions of individual proteases to disease pathogenesis. Experimental evidence confirms that DPP1 inhibition reduces the activation cascades responsible for sustained neutrophilic inflammation in pulmonary tissues [1] [5].
In macrophage-based inflammation models, DPP1 inhibitors structurally related to AZD5248 significantly decrease lipopolysaccharide-induced nitric oxide release (IC₅₀ = 4.1 μM) and downregulate key inflammatory mediators including interleukin-1β, interleukin-6, and tumor necrosis factor-α [5]. This broad anti-inflammatory effect stems from disrupting the protease-anti-protease imbalance central to COPD progression. By preventing the maturation of neutrophil elastase and proteinase 3—enzymes directly implicated in alveolar wall destruction and mucus hypersecretion—AZD5248-like compounds preserve lung parenchyma integrity [1] [7].
Molecular docking analyses reveal that AZD5248 derivatives occupy both the S1 and S2 substrate-binding pockets of DPP1, sterically hindering access to the catalytic cleft [5] [7]. Cellular thermal shift assays further demonstrate concentration-dependent stabilization of DPP1 when bound to these inhibitors, confirming direct target engagement within cellular environments [5]. These findings collectively support DPP1 inhibition as a viable strategy for attenuating the chronic inflammatory cycles that drive progressive airflow limitation in COPD.
CAS No.: 119068-77-8
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: